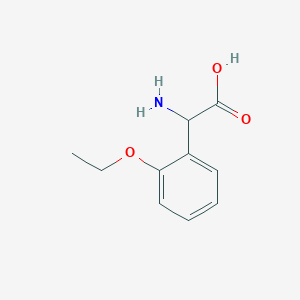

2-amino-2-(2-ethoxyphenyl)acetic Acid

Description

Significance of Aryl-Substituted Alpha-Amino Acids as Chiral Scaffolds and Synthetic Intermediates

Aryl-substituted alpha-amino acids, where an aromatic ring is directly attached to the alpha-carbon, represent a particularly significant subclass. The presence of the aryl group introduces rigidity and the potential for a variety of electronic interactions, making these compounds highly valuable as chiral scaffolds. Chirality, or "handedness," is a critical aspect of molecular recognition in biological systems. Enantiomerically pure aryl-substituted alpha-amino acids are therefore sought after as starting materials for the synthesis of single-enantiomer pharmaceuticals and other bioactive molecules. nih.gov They serve as templates, guiding the stereochemical outcome of subsequent reactions. Furthermore, their dual functionality (amino and carboxyl groups) allows them to be readily incorporated into larger molecular frameworks, acting as versatile synthetic intermediates in the assembly of complex natural products and peptidomimetics. nih.gov The separation of racemic mixtures of these amino acids, a process known as chiral resolution, is a critical step in harnessing their full potential. nih.gov

Overview of 2-amino-2-(2-ethoxyphenyl)acetic Acid within Advanced Organic Synthesis

Within the broad family of aryl-substituted alpha-amino acids, this compound is a compound of interest due to its specific substitution pattern. It features an ethoxy group at the ortho position of the phenyl ring, which can influence the molecule's conformation and reactivity. While extensive research on this specific compound is not widely available in public literature, its structural motifs suggest potential applications as a specialized building block in organic synthesis. The synthesis of ortho-alkoxylated phenylglycines, the class of compounds to which this compound belongs, can be achieved through methods such as palladium-mediated C-H functionalization. researchgate.net This approach allows for the direct introduction of alkoxy groups onto the phenylglycine framework.

Due to the limited specific data available for this compound, the following table presents the properties of a closely related and well-documented compound, 2-amino-2-(4-methoxyphenyl)acetic acid, to provide an illustrative example of the characteristics of this class of compounds.

Table 1: Physicochemical Properties of a Representative Aryl-Substituted Alpha-Amino Acid

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-2-(4-methoxyphenyl)acetic acid |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Data not widely available |

| Melting Point | Data not widely available |

The synthesis of ortho-alkoxylated phenylglycines, including the target compound, can be approached via a two-step process as outlined in the research literature. researchgate.net A general representation of this synthetic strategy is provided below.

Table 2: Generalized Synthesis of Ortho-Alkoxylated Phenylglycines

| Step | Description | General Reactants |

|---|---|---|

| 1 | Orthopalladation | Substituted phenylglycine derivative, Palladium salt |

| 2 | Alkoxylation | Orthopalladated intermediate, Alkoxylating agent |

This table represents a generalized synthetic approach and specific conditions would need to be optimized for the synthesis of this compound. researchgate.net

The utility of this compound in advanced organic synthesis would lie in its role as a precursor for more complex molecules, particularly in the construction of peptidomimetics or as a component in the synthesis of novel pharmaceutical scaffolds. The ortho-ethoxy group could play a role in directing metallation reactions or influencing the conformational preferences of peptides into which it is incorporated. However, without specific research findings, its precise applications remain speculative.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-ethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-8-6-4-3-5-7(8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHTXVAHSOCFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401098 | |

| Record name | 2-amino-2-(2-ethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91012-71-4 | |

| Record name | 2-amino-2-(2-ethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 2 2 Ethoxyphenyl Acetic Acid and Its Precursors

Stereoselective Synthesis of Alpha-Substituted Alpha-Amino Acids

Asymmetric Alkylation of Glycine (B1666218) Equivalents

A prominent strategy for the asymmetric synthesis of α-amino acids is the alkylation of glycine equivalents, where the glycine molecule is modified with a chiral auxiliary to direct the stereochemical outcome of the reaction.

One of the most effective methods in this category is the asymmetric phase-transfer catalysis (PTC) of glycine imines. nih.govresearchgate.net In this approach, a benzophenone (B1666685) imine of a glycine ester (e.g., glycine tert-butyl ester) is deprotonated by a strong base under biphasic conditions. The resulting enolate is then alkylated with an electrophile. The stereoselectivity is controlled by a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids. nih.gov For the synthesis of 2-amino-2-(2-ethoxyphenyl)acetic acid, 2-ethoxybenzyl bromide would serve as the key alkylating agent. The chiral catalyst forms a tight ion pair with the glycine enolate, shielding one face of the enolate and directing the incoming electrophile to the opposite face, thus inducing asymmetry. documentsdelivered.comresearchgate.net

Another powerful method involves the use of chiral Ni(II) complexes of glycine Schiff bases . nih.gov These square-planar complexes create a rigid environment that allows for highly diastereoselective reactions. The nickel complex of a Schiff base formed between glycine and a chiral ligand, such as one derived from (S)-2-N-(N'-benzylprolyl)aminobenzophenone, can be alkylated with high stereocontrol. nih.gov The subsequent hydrolysis of the alkylated complex under acidic conditions removes the metal and the chiral auxiliary, yielding the desired α-amino acid.

Table 1: Asymmetric Alkylation of Glycine Imine via Phase-Transfer Catalysis This table presents representative data for the alkylation of glycine imines with benzyl-type halides using Cinchona alkaloid-derived catalysts, a method applicable to the synthesis of this compound.

| Catalyst Type | Substrate | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Glycine benzophenone imine tert-butyl ester | Benzyl bromide | 95 | 99 |

| O-Benzyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Glycine benzophenone imine tert-butyl ester | 4-Chlorobenzyl bromide | 88 | 98 |

Reductive Amination Strategies for Chiral Alpha-Amino Acids

Asymmetric reductive amination provides a direct route to chiral amines and amino acids from prochiral ketones. d-nb.info This method can be applied to the synthesis of this compound by starting with its corresponding α-keto acid, (2-ethoxyphenyl)glyoxylic acid, or a suitable ester derivative. The process involves two key steps: the formation of an imine between the keto acid and an amine, followed by the stereoselective reduction of the C=N double bond.

The reaction can employ a chiral amine as a temporary auxiliary. Condensation of the α-keto acid with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, forms a diastereomeric mixture of imines. Subsequent reduction with a standard reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation leads to a diastereomeric mixture of amino acid derivatives, from which the desired enantiomer can be separated after removal of the chiral auxiliary.

More advanced strategies utilize chiral catalysts to directly reduce a prochiral imine formed from the keto acid and a simple amine source like ammonia (B1221849) or benzylamine. researchgate.netresearchgate.net This avoids the need for a stoichiometric chiral auxiliary.

Enantioselective Catalytic Approaches to Alpha-Arylglycines

Catalytic methods are highly sought after for their efficiency and atom economy. Both transition metal complexes and small organic molecules have been successfully employed as catalysts for the enantioselective synthesis of α-arylglycines.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. nih.gov In the context of producing this compound, this method is typically applied to the C=N bond of a precursor imine or enamine. An N-acyl-α-dehydroamino acid ester, derived from (2-ethoxyphenyl)glyoxylic acid, can be hydrogenated using chiral rhodium or ruthenium phosphine (B1218219) complexes, such as those based on DuPhos or SEGPHOS ligands, to yield the protected amino acid with high enantioselectivity.

Alternatively, the direct reductive amination of (2-ethoxyphenyl)glyoxylic acid can be performed using a transition-metal catalyst. For instance, iridium complexes with chiral ligands like f-Binaphane have proven effective for the asymmetric reductive amination of aryl ketones, a reaction type that can be adapted for α-keto acids. dicp.ac.cn These reactions are performed under hydrogen pressure and often require additives to facilitate imine formation and enhance catalyst activity. dicp.ac.cn

Table 2: Transition Metal-Catalyzed Asymmetric Reductive Amination of Aryl Ketones This table shows results for the reductive amination of aryl ketones, a strategy adaptable for the synthesis of this compound from its corresponding α-keto acid.

| Catalyst System | Ketone Substrate | Amine Source | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | Acetophenone | p-Methoxyaniline | >99 | 96 |

| [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP | 2-Acetylnaphthalene | p-Methoxyaniline | >99 | 90 |

Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a major field in synthesis. For α-arylglycines, the asymmetric Strecker reaction is a classic and effective method. This reaction involves the addition of a cyanide source to an imine generated from an aldehyde and an amine, followed by hydrolysis of the resulting α-aminonitrile.

In the case of this compound, the synthesis would begin with 2-ethoxybenzaldehyde. Condensation with an amine, followed by the addition of hydrogen cyanide or trimethylsilyl (B98337) cyanide, is catalyzed by a chiral organocatalyst, such as a thiourea (B124793) derivative or a chiral phosphoric acid. nih.gov The catalyst activates the imine through hydrogen bonding, facilitating a stereoselective attack by the cyanide nucleophile. Subsequent hydrolysis of the nitrile group affords the final amino acid. Another organocatalytic approach is the Mannich reaction, where an enolizable compound adds to an imine. For example, proline and its derivatives can catalyze the asymmetric Mannich reaction between an aldehyde, an amine, and a ketone. acs.org

Enzymatic Resolution Techniques for Enantiopure Isomers

Biocatalysis offers an environmentally benign and highly selective alternative for obtaining enantiopure amino acids. Enzymatic resolution is based on the principle of kinetic resolution, where an enzyme selectively acts on one enantiomer of a racemic mixture, allowing the unreacted enantiomer and the modified enantiomer to be separated.

For this compound, a racemic mixture can be prepared using classical methods like the Strecker synthesis. This racemate can then be resolved. A common approach is the enantioselective hydrolysis of a racemic N-acyl amino acid derivative using an acylase enzyme. The enzyme, such as Penicillin G Acylase, will specifically hydrolyze the N-acyl group of one enantiomer (e.g., the L-enantiomer), leaving the other (D-enantiomer) acylated. The resulting free amino acid and the remaining N-acyl amino acid have different physical properties and can be easily separated. nih.gov Similarly, lipases can be used for the stereoselective hydrolysis of racemic amino acid esters. Reductive aminases are also employed for the direct conversion of keto acids to chiral amines. researchgate.netnih.gov

Functionalization of the Aryl Moiety in Precursors

Modification of the aromatic ring is a critical phase in the synthesis, involving the introduction of the essential ethoxy group and directing subsequent substitutions to the correct position.

The introduction of the ethoxy group onto the phenyl ring is a key step, typically achieved via the etherification of a phenolic precursor, such as (2-hydroxyphenyl)acetic acid. Phenols are more acidic than aliphatic alcohols and are generally easier to alkylate under basic conditions. youtube.com The Williamson ether synthesis is a widely employed and robust method for this transformation. This reaction involves the deprotonation of the phenol (B47542) by a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an ethylating agent, such as an ethyl halide.

Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). youtube.com The choice of base and solvent can be critical for reaction efficiency. In some cases, phase-transfer catalysts are used to enhance the reaction rate, particularly in biphasic systems. youtube.com For industrial-scale synthesis, vapor-phase alkylation of phenols with alcohols over metal oxide catalysts at high temperatures (e.g., 420°C or higher) represents an alternative approach. google.com The reaction involves the electrophilic attack of a carbenium ion, generated from the alcohol, on the aromatic ring. pnnl.gov

| Alkylation Method | Typical Reagents | General Conditions | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | Phenol precursor, Base (e.g., K2CO3, NaOH), Ethylating Agent (e.g., Ethyl Bromide, Diethyl Sulfate) | Liquid phase, often with heating | Versatile and widely used for lab-scale synthesis. youtube.com |

| Phase-Transfer Catalysis | Phenol, Base (e.g., aq. NaOH), Ethyl Halide, PTC (e.g., Quaternary Ammonium Salt) | Biphasic system (e.g., water/organic solvent) | Enhances reaction rates by facilitating transport of the phenoxide ion into the organic phase. youtube.com |

| Vapor-Phase Alkylation | Phenol, Ethyl Alcohol, Metal Oxide Catalyst | High temperature (e.g., >420°C), vapor phase | Suited for industrial production, often targeting ortho-alkylation. google.comgoogle.com |

Controlling the position of substituents on the benzene (B151609) ring is paramount in synthesis. This control, known as regioselectivity, is dictated by the electronic properties of the substituents already present on the ring during electrophilic aromatic substitution (EAS). Substituents are broadly classified as either activating (ortho-, para-directing) or deactivating (meta-directing). libretexts.orgyoutube.com

An alkoxy group, such as the ethoxy group in the precursor to the target molecule, is a strong activating group and an ortho-, para-director. youtube.com This directing effect arises because the oxygen atom has lone pairs of electrons that can be donated into the aromatic π-system through resonance. This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) that forms during the reaction, particularly when the electrophile attacks at the ortho or para positions. libretexts.orgyoutube.com The resonance structures for ortho and para attack allow the positive charge to be delocalized onto the oxygen atom, creating an additional, highly stable resonance contributor. youtube.com In contrast, meta attack does not allow for this extra stabilization, making the transition states for ortho and para substitution lower in energy and thus favoring the formation of these products. libretexts.org

| Substituent Group | Classification | Directing Effect | Example |

|---|---|---|---|

| Alkoxy (-OR) | Strongly Activating | Ortho, Para | -OCH2CH3 (Ethoxy) |

| Alkyl (-R) | Activating | Ortho, Para | -CH3 (Methyl) |

| Halogen (-X) | Deactivating | Ortho, Para | -Cl (Chloro) |

| Nitro (-NO2) | Strongly Deactivating | Meta | -NO2 |

| Carbonyl (e.g., -COR) | Deactivating | Meta | -COCH3 (Acetyl) |

Protecting Group Strategies in Multi-Step Synthesis

In the synthesis of molecules with multiple reactive sites, such as amino acids, protecting groups are essential tools. slideshare.net They temporarily block one functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. nih.gov An effective protecting group strategy relies on the principle of orthogonality, where different protecting groups can be removed selectively under distinct conditions without affecting others. nih.govaltabioscience.com

To prevent the nucleophilic amine group of an amino acid from undergoing unwanted side reactions (such as reacting with itself during carboxyl group activation), it must be protected. altabioscience.com Two of the most common amine protecting groups in modern peptide and amino acid synthesis are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). americanpeptidesociety.org

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O). organic-chemistry.org It is stable to basic conditions and nucleophiles but is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). americanpeptidesociety.orgorganic-chemistry.org

| Protecting Group | Abbreviation | Key Feature | Deprotection Condition |

|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Acid-labile | Strong acid (e.g., Trifluoroacetic Acid, TFA). americanpeptidesociety.org |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Base-labile | Mild base (e.g., Piperidine in DMF). americanpeptidesociety.org |

The carboxylic acid functional group must also be protected to prevent it from reacting in undesired ways, for example, during the functionalization of the amine group. gcwgandhinagar.com The most common strategy for protecting a carboxyl group is to convert it into an ester. youtube.com

Simple methyl or ethyl esters can be formed by reacting the carboxylic acid with the corresponding alcohol under acidic conditions. These groups are typically removed by saponification (hydrolysis with a base like NaOH).

Benzyl esters are particularly useful because they can be removed under neutral conditions via catalytic hydrogenolysis (H2 gas with a palladium catalyst). gcwgandhinagar.com This method is orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.

| Protecting Group | Structure | Deprotection Method |

|---|---|---|

| Methyl Ester | -COOCH3 | Base-catalyzed hydrolysis (saponification) |

| Benzyl Ester | -COOCH2Ph | Catalytic Hydrogenolysis (H2/Pd). gcwgandhinagar.com |

| Diphenylmethyl (Benzhydryl) Ester | -COOCH(Ph)2 | Acidolysis (e.g., Trifluoroacetic Acid). rsc.org |

| tert-Butyl Ester | -COOC(CH3)3 | Acidolysis (e.g., Trifluoroacetic Acid) |

Reactivity Profiles and Derivatization Studies of 2 Amino 2 2 Ethoxyphenyl Acetic Acid

Transformations at the Carboxyl Group

The carboxylic acid moiety is a versatile functional group that readily participates in several key chemical reactions, including esterification, amidation, and reduction.

Esterification and Amidation Reactions for Peptide Coupling

The carboxyl group of 2-amino-2-(2-ethoxyphenyl)acetic acid can be converted into esters and amides, which are fundamental transformations in organic synthesis and particularly crucial for peptide chemistry. sphinxsai.comgoogle.com

Esterification: The formation of an ester from a carboxylic acid is typically achieved by reacting it with an alcohol in the presence of an acid catalyst. This reaction is reversible and often requires the removal of water to drive it to completion. For amino acids, the amino group is usually protected to prevent unwanted side reactions. A common method for esterification is the Fischer-Speier method, which involves refluxing the amino acid in an alcohol with a dry hydrogen chloride gas stream. sphinxsai.com

Amidation and Peptide Coupling: The formation of an amide bond is the cornerstone of peptide synthesis. bachem.com Direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. bachem.compeptide.com This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amino group of another amino acid or amine. nih.gov

A variety of coupling reagents are available, each with its own advantages. Common classes of coupling reagents include carbodiimides (like DCC and DIC), phosphonium (B103445) salts (like PyBOP), and uronium/aminium salts (like HBTU and HATU). peptide.com The use of additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma), can suppress side reactions and reduce racemization at the chiral center. peptide.com The general scheme for peptide coupling involves the activation of a protected amino acid and subsequent reaction with the free amine of another amino acid. peptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Full Name | Additive(s) | General Yield (%) |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | HOBt | 70-95 |

| DIC | Diisopropylcarbodiimide | HOBt, Oxyma | 75-98 |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt, DIPEA | 85-98 |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt, DIPEA | 90-99 |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt, DIPEA | 80-95 |

Yields are typical for standard peptide couplings and can vary based on the specific amino acids and reaction conditions.

Reduction to Corresponding Amino Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding the corresponding amino alcohol, 2-amino-2-(2-ethoxyphenyl)ethanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. wikipedia.orgadichemistry.comorgsyn.org

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a potent reducing agent capable of reducing carboxylic acids to primary alcohols. wikipedia.orgadichemistry.commasterorganicchemistry.com The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. orgsyn.orgic.ac.uk Due to the acidic proton of the carboxylic acid and the amino group, an excess of LiAlH₄ is required. The reaction proceeds through a complex aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step to liberate the amino alcohol. orgsyn.org

Borane (BH₃) Reduction: Borane, often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another effective reagent for the reduction of carboxylic acids. organic-chemistry.orggoogle.com Borane is generally more selective than LiAlH₄ and does not reduce some other functional groups. The reduction of amino acids with borane can sometimes be complicated by the formation of a complex with the amino group, but the use of additives like boron trifluoride etherate (BF₃·OEt₂) can circumvent this issue by protecting the amine as a BF₃ adduct. google.comresearchgate.net

Reactions Involving the Alpha-Amino Group

The α-amino group is a key nucleophilic center in this compound, allowing for a variety of derivatization reactions, including acylation, sulfonylation, N-alkylation, and reductive amination.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

Acylation: The amino group can be readily acylated by reacting it with acylating agents such as acid chlorides or acid anhydrides to form amides. In the context of peptide synthesis, this reactivity is typically suppressed by using protecting groups. Common N-protecting groups in peptide chemistry include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). google.com These groups are introduced by reacting the amino acid with Boc-anhydride or Fmoc-chloride (or Fmoc-OSu), respectively, under basic conditions. google.comgoogle.com The protecting groups can be selectively removed under specific conditions (acid for Boc, mild base for Fmoc) to allow for further peptide chain elongation. nih.gov

Sulfonylation: Similarly, the amino group can react with sulfonyl chlorides (e.g., tosyl chloride, nosyl chloride) in the presence of a base to form stable sulfonamides. monash.edu This reaction is also often used for the protection of the amino group during synthesis.

Table 2: Common N-Protecting Groups for Amino Acids

| Protecting Group | Reagent for Introduction | Deprotection Conditions |

|---|---|---|

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) |

| Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Mild base (e.g., Piperidine) |

| Cbz (Z) | Benzyl chloroformate | Catalytic hydrogenation |

| Tosyl (Ts) | p-Toluenesulfonyl chloride | Strong acid or reducing agents |

N-Alkylation and Reductive Amination

N-Alkylation: The direct alkylation of the amino group can be achieved by reaction with alkyl halides. However, this method often leads to a mixture of mono- and di-alkylated products, as well as the potential for quaternization. monash.edu To achieve selective mono-alkylation, indirect methods are often preferred. One such method involves the N-alkylation of a sulfonamide derivative followed by removal of the sulfonamide protecting group. monash.edu

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. wikipedia.orgwikipedia.org This reaction involves the condensation of the amino group with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. wikipedia.orgnih.govmdma.ch Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. wikipedia.org This method is highly efficient for the synthesis of secondary and tertiary amines. wikipedia.org

Chemical Modifications of the Aromatic Ring System

The 2-ethoxyphenyl group in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The ethoxy group (-OCH₂CH₃) is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be donated into the aromatic ring through resonance. The bulky α-amino-acetic acid substituent may sterically hinder the ortho position to some extent, potentially favoring substitution at the para position.

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: Aromatic nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comresearchgate.net This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com Given the directing effects of the ethoxy group, nitration of this compound (with appropriate protection of the amino and carboxyl groups) would be expected to yield a mixture of the 4-nitro and 6-nitro derivatives. The electron-donating nature of the ethoxy group makes the ring more reactive than benzene (B151609) itself. google.com

Halogenation: Aromatic halogenation (chlorination, bromination) is typically performed using the elemental halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). nih.gov The Lewis acid polarizes the halogen molecule, making it more electrophilic. Similar to nitration, halogenation would be expected to occur at the ortho and para positions relative to the ethoxy group.

Table 3: Predicted Products of Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-amino-2-(4-nitro-2-ethoxyphenyl)acetic acid and 2-amino-2-(6-nitro-2-ethoxyphenyl)acetic acid |

| Bromination | Br₂, FeBr₃ | 2-amino-2-(4-bromo-2-ethoxyphenyl)acetic acid and 2-amino-2-(6-bromo-2-ethoxyphenyl)acetic acid |

| Chlorination | Cl₂, FeCl₃ | 2-amino-2-(4-chloro-2-ethoxyphenyl)acetic acid and 2-amino-2-(6-chloro-2-ethoxyphenyl)acetic acid |

Note: The amino and carboxyl groups would likely require protection prior to these reactions to prevent side reactions.

Electrophilic Aromatic Substitution Pathways

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing arenes. The regiochemical outcome of these reactions is directed by the two substituents on the phenyl ring: the ethoxy group (-OEt) and the α-aminoacetic acid group (-CH(NH₂)COOH).

The ethoxy group is a strong activating, ortho, para-director. researchgate.netjasco.co.uk Through resonance, its oxygen lone pairs donate electron density to the aromatic ring, particularly at the positions ortho (C3) and para (C5) to itself, making these sites more nucleophilic and reactive towards electrophiles. nih.gov

The directing effect of the α-aminoacetic acid moiety is more complex and highly dependent on the reaction's pH.

Under neutral or basic conditions, the free amino group (-NH₂) is a potent activating, ortho, para-director.

However, many EAS reactions, such as nitration, are performed in strong acid. Under these conditions, the amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺). This, along with the carboxylic acid group (-COOH), acts as a deactivating, meta-directing group, withdrawing electron density from the ring through an inductive effect. researchgate.netnih.govnih.gov

The interplay between these directing effects determines the position of substitution. Given that the ethoxy group is a more powerful activating director than the deactivating effect of the protonated amino acid group, substitution is expected to occur predominantly at the positions most activated by the ethoxy group, which are C3 and C5.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-amino-2-(2-ethoxy-5-nitrophenyl)acetic acid | The strong activating, o,p-directing ethoxy group directs the incoming nitro group primarily to the para position (C5), which is sterically more accessible than the ortho position (C3). The amino group is protonated and acts as a meta-director, which does not strongly influence the outcome against the powerful ethoxy director. |

| Halogenation (Bromination) | Br₂/FeBr₃ | 2-amino-2-(5-bromo-2-ethoxyphenyl)acetic acid | Similar to nitration, the o,p-directing ethoxy group controls the regioselectivity, favoring substitution at the C5 position. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-acyl-2-amino-2-(2-ethoxyphenyl)acetic acid | The reaction is directed by the activating ethoxy group to its para position (C5). The reaction is generally incompatible with the free amino group, which would complex with the Lewis acid catalyst; protection of the amine is typically required. |

Metal-Catalyzed Cross-Coupling Reactions at the Aryl Ring

The aryl ring of this compound can be further functionalized through metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically require an aryl halide (or triflate) as a coupling partner. thieme-connect.com Therefore, the parent amino acid would first need to undergo halogenation, as described in the previous section, to generate a substrate like 2-amino-2-(5-bromo-2-ethoxyphenyl)acetic acid. Once halogenated, this derivative can participate in a variety of palladium-catalyzed transformations.

Suzuki Coupling: This reaction couples the aryl halide with an organoboron compound, typically a boronic acid, to form a new C-C bond. interchim.frrsc.org It is widely used for creating biaryl structures.

Heck Reaction: In this reaction, the aryl halide is coupled with an alkene to form a new substituted alkene, extending the carbon chain. selectscience.netsigmaaldrich.com

Buchwald-Hartwig Amination: This method forms a new C-N bond by coupling the aryl halide with an amine. researchgate.netbsb-muenchen.deresearchgate.net This would allow for the introduction of a secondary or tertiary amine onto the aromatic ring.

| Reaction Type | Required Precursor | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

|---|---|---|---|---|

| Suzuki Coupling | 2-amino-2-(5-bromo-2-ethoxyphenyl)acetic acid | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-amino-2-(5-aryl-2-ethoxyphenyl)acetic acid |

| Heck Reaction | 2-amino-2-(5-bromo-2-ethoxyphenyl)acetic acid | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 2-amino-2-(2-ethoxy-5-vinylphenyl)acetic acid derivative |

| Buchwald-Hartwig Amination | 2-amino-2-(5-bromo-2-ethoxyphenyl)acetic acid | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 2-amino-2-(2-ethoxy-5-(dialkylamino)phenyl)acetic acid |

Derivatization for Analytical and Mechanistic Studies

The functional groups of this compound, particularly the primary amine, serve as handles for derivatization. These modifications are essential for analytical purposes, such as enhancing detection in chromatography, and for mechanistic studies to trace the fate of the molecule through a reaction. selectscience.netnih.gov

Chromophoric and Fluorogenic Tagging

For analytical quantification and visualization, the primary amino group can be reacted with various tagging reagents to yield derivatives with strong UV-visible absorbance (chromophores) or fluorescence (fluorophores). biomol.comwikipedia.org This is a common strategy for the analysis of amino acids by High-Performance Liquid Chromatography (HPLC). jasco.co.ukselectscience.net

Dansyl Chloride (DNS-Cl): Reacts with primary amines under basic conditions to form highly fluorescent sulfonamide adducts. researchgate.netresearchgate.netsigmaaldrich.com These derivatives are stable and can be detected with high sensitivity. nih.gov

Dabsyl Chloride (DABS-Cl): This reagent produces intensely colored dabsyl derivatives that are easily detected in the visible range, offering excellent stability and reproducibility for HPLC analysis. researchgate.netjasco.co.ukresearchgate.net

Fluorescamine: A fluorogenic reagent that is itself non-fluorescent but reacts almost instantaneously with primary amines to form highly fluorescent pyrrolinone products. nih.govbiotium.comwikipedia.org Excess reagent is hydrolyzed to non-fluorescent products, resulting in low background signals. interchim.frresearchgate.net

| Tagging Reagent | Reaction Conditions | Derivative Properties | Detection Method |

|---|---|---|---|

| Dansyl Chloride | Aqueous-organic mixture, pH 9-10, elevated temperature. researchgate.net | Highly fluorescent, stable sulfonamide. Ex/Em ~330/550 nm. researchgate.netsigmaaldrich.com | Fluorescence Detector, UV Detector |

| Dabsyl Chloride | Aqueous-organic mixture, pH 8.5-9.5, elevated temperature (e.g., 70°C). researchgate.net | Intensely colored, stable sulfonamide. Max absorbance ~436 nm. jasco.co.uk | Visible Absorbance Detector |

| Fluorescamine | Aqueous borate (B1201080) buffer, pH 9.0, room temperature. interchim.frnih.gov | Highly fluorescent pyrrolinone derivative. Ex/Em ~380/470 nm. wikipedia.org | Fluorescence Detector |

Stable Isotope Labeling for Mechanistic Elucidation

Stable isotope labeling is a powerful technique for tracing the metabolic fate of a molecule or elucidating reaction mechanisms without the use of radioactive materials. nih.govchempep.com By replacing atoms such as ¹²C, ¹⁴N, or ¹H with their heavier stable isotopes (¹³C, ¹⁵N, or ²H/D, respectively), the labeled compound can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govisotope.com

For this compound, labeling can be introduced at several positions to probe different aspects of its reactivity:

¹⁵N-Labeling: Incorporating a ¹⁵N atom in the amino group allows for tracing the nitrogen's path in reactions like Buchwald-Hartwig amination or metabolic studies. This can be achieved by using a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonium salt, during the synthesis of the amino acid. thieme-connect.combsb-muenchen.de

¹³C-Labeling: Placing ¹³C atoms in the carboxylic acid or the backbone carbons helps in following the carbon skeleton through decarboxylation or rearrangement reactions. nih.govnih.gov

Deuterium (B1214612) (D or ²H) Labeling: Replacing specific C-H bonds with C-D bonds, particularly on the aromatic ring or at the α-carbon, is critical for studying kinetic isotope effects. A significant change in reaction rate upon deuterium substitution can help identify the rate-determining step of a mechanism. nih.govbeilstein-journals.org This can be accomplished through H-D exchange reactions on the final product or by using deuterated starting materials in the synthesis. nih.govbiomedres.us

| Isotope | Position of Label | Synthetic Strategy | Mechanistic Application |

|---|---|---|---|

| ¹⁵N | Amino group (-NH₂) | Synthesis using a ¹⁵N source (e.g., ¹⁵NH₄Cl, K¹⁵NPhth). thieme-connect.combsb-muenchen.de | Tracing the nitrogen atom in C-N bond forming reactions or metabolic pathways. nih.gov |

| ¹³C | Carboxyl group or carbon backbone | Synthesis from ¹³C-labeled precursors (e.g., K¹³CN). nih.gov | Following the carbon skeleton in decarboxylation or rearrangement reactions; flux analysis. nih.gov |

| ²H (Deuterium) | α-carbon or specific positions on the aryl ring | H-D exchange using D₂O and a catalyst (e.g., Pd/C), or synthesis from deuterated precursors. nih.govnih.gov | Probing kinetic isotope effects to determine rate-limiting steps involving C-H bond cleavage. |

Advanced Spectroscopic and Structural Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the carbon-hydrogen framework and the connectivity between atoms.

One-dimensional ¹H (proton) and ¹³C NMR are fundamental techniques for confirming the identity and assessing the purity of 2-amino-2-(2-ethoxyphenyl)acetic acid.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons of the ethoxy group, the aromatic ring, the alpha-proton (adjacent to the amino and carboxyl groups), the amino group, and the carboxylic acid proton. The integration (area under the peak) of these signals is proportional to the number of protons, confirming the structure. Purity is assessed by the absence of unassignable peaks.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each unique carbon in the molecule, including those in the ethoxy group, the aromatic ring, the alpha-carbon, and the carboxyl carbon, would produce a distinct signal. The chemical shift values are indicative of the carbon's electronic environment. For instance, the carboxyl carbon is characteristically found at a high chemical shift (downfield).

The expected chemical shifts for this compound are detailed in the table below, based on established principles and data from structurally related compounds. chemicalbook.comchemicalbook.commdpi.com

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| Aromatic (Ar-H) | ~6.8-7.4 | Carboxyl (C=O) | ~170-175 |

| Alpha-Proton (α-CH) | ~5.0-5.5 | Aromatic (Ar-C) | ~110-160 |

| Ethoxy (O-CH₂) | ~4.0-4.2 (quartet) | Alpha-Carbon (α-C) | ~55-60 |

| Ethoxy (-CH₃) | ~1.3-1.5 (triplet) | Ethoxy (O-CH₂) | ~63-65 |

| Amino (NH₂) | Variable | Ethoxy (-CH₃) | ~14-16 |

| Carboxyl (COOH) | Variable, broad |

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms within the molecule, resolving signal overlap that can occur in complex 1D spectra. science.govwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu For this molecule, COSY would show a cross-peak between the ethoxy methylene (B1212753) (CH₂) and methyl (CH₃) protons, confirming the ethyl group. It would also reveal correlations between adjacent protons on the substituted benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu HSQC is invaluable for definitively assigning each proton signal to its corresponding carbon atom, such as linking the alpha-proton to the alpha-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over two to four bonds). wikipedia.orgyoutube.com This is critical for piecing together the molecular structure. Key HMBC correlations would include:

From the alpha-proton (α-CH) to the carboxyl carbon and the aromatic carbons.

From the ethoxy methylene protons (O-CH₂) to the aromatic carbon at the point of attachment.

From the aromatic protons to neighboring carbons, confirming substitution patterns.

Together, these 2D techniques provide an unambiguous map of the molecular skeleton. u-tokyo.ac.jp

The structure of this compound features several rotatable bonds, leading to conformational flexibility. Dynamic NMR (DNMR) studies, typically involving recording spectra at various temperatures, can provide insight into these dynamic processes. This technique could be used to investigate the rotational energy barrier around the single bond connecting the phenyl ring to the chiral alpha-carbon. Furthermore, the conformational preferences and rotational dynamics of the ethoxy group could also be explored. u-tokyo.ac.jp

Advanced Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine molecular weight and elemental composition and to deduce structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental formula, distinguishing it from other compounds with the same nominal mass. nih.gov This is a definitive method for confirming the molecular formula of this compound as C₁₀H₁₃NO₃.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Monoisotopic Mass | 209.08954 Da | sisweb.com |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing fragmentation, and then analyzing the resulting product ions. unito.it This technique is instrumental in elucidating the structure of a molecule by examining its fragmentation pattern. researchgate.net

For protonated this compound, [M+H]⁺, the fragmentation pathways would be characteristic of α-amino acids. nih.govresearchgate.net Common fragmentation events include:

Loss of Formic Acid (HCOOH): A characteristic fragmentation of α-amino acids involves the neutral loss of 46.0055 Da, corresponding to formic acid from the carboxyl group.

Loss of Water (H₂O): Dehydration is another common fragmentation pathway.

Cleavage of the Ethoxy Group: Fragmentation may also occur at the ethoxy side chain.

By analyzing the masses of the fragment ions, the connectivity and functional groups of the parent molecule can be confirmed.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure |

|---|---|---|---|

| 210.0972 | 164.0917 | HCOOH | [M+H-HCOOH]⁺ |

| 210.0972 | 192.0866 | H₂O | [M+H-H₂O]⁺ |

| 210.0972 | 136.0753 | C₂H₄ + HCOOH | [M+H-C₂H₄-HCOOH]⁺ |

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to the various functional groups present. For this compound, FT-IR is particularly useful for identifying the key structural motifs: the amino group (-NH₂), the carboxylic acid group (-COOH), the phenyl ring, and the ether linkage (-O-).

The amino acid nature of the molecule, existing as a zwitterion in the solid state (with -NH₃⁺ and -COO⁻), significantly influences the FT-IR spectrum. Hydrogen bonding, both intramolecular and intermolecular, also plays a crucial role in determining the position and shape of the absorption bands.

Expected FT-IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Ammonium (B1175870) (-NH₃⁺) | N-H stretching | 3300-2500 | Broad, strong absorption due to hydrogen bonding. |

| Ammonium (-NH₃⁺) | N-H bending (asymmetric) | ~1600 | Medium to strong absorption. |

| Ammonium (-NH₃⁺) | N-H bending (symmetric) | ~1500 | Medium absorption. |

| Carboxylate (-COO⁻) | C=O stretching (asymmetric) | 1600-1550 | Strong absorption. |

| Carboxylate (-COO⁻) | C=O stretching (symmetric) | ~1400 | Weaker than the asymmetric stretch. |

| Aromatic Ring | C-H stretching | 3100-3000 | Weak to medium sharp bands. |

| Aromatic Ring | C=C stretching | 1600-1450 | Series of bands, can overlap with other absorptions. |

| Ether (-C-O-C-) | C-O stretching (asymmetric) | 1270-1200 | Strong absorption. |

| Alkyl C-H | C-H stretching | 3000-2850 | Medium to strong absorptions. |

Note: The exact positions of these bands can vary depending on the sample's physical state (solid, solution) and the extent of hydrogen bonding.

The broadness of the N-H stretching band is a strong indicator of extensive hydrogen bonding within the crystal lattice, a common feature in amino acids. The positions of the carboxylate stretches are diagnostic for the deprotonated state, distinguishing it from the protonated carboxylic acid (which would show a C=O stretch around 1700-1760 cm⁻¹ and a broad O-H stretch from 3300-2500 cm⁻¹). nih.govchemicalbook.comresearchgate.net

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, are strong in the Raman spectrum.

For this compound, Raman spectroscopy is particularly effective for analyzing the vibrations of the aromatic ring and the carbon backbone.

Expected Raman Shifts for this compound:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Characteristics |

| Aromatic Ring | Ring breathing mode | ~1000 | Strong, sharp peak, characteristic of the benzene ring. |

| Aromatic Ring | C=C stretching | 1610-1580 | Strong intensity. |

| Ether (-C-O-C-) | Symmetric stretching | 950-850 | Can be prominent. |

| Carboxylate (-COO⁻) | Symmetric stretching | ~1400 | Often a strong band. |

| Aliphatic C-C | C-C stretching | 1200-800 | Variable intensity. |

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of the molecule. For instance, the symmetric vibrations of the phenyl ring are typically more intense in the Raman spectrum, while the polar amino and carboxylate groups often show stronger signals in the FT-IR spectrum. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule. By diffracting X-rays off a single crystal, one can map the electron density and thus determine the precise positions of atoms in the crystal lattice. This technique provides unambiguous information on bond lengths, bond angles, and torsion angles.

For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining its absolute configuration (R or S). This is typically achieved by using anomalous dispersion effects or by co-crystallizing the molecule with a known chiral reference.

The crystallographic data would reveal critical information about the solid-state packing of the molecules. This includes the nature and geometry of the extensive hydrogen-bonding network between the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups of adjacent molecules. It would also show other non-covalent interactions, such as π-stacking of the phenyl rings, which stabilize the crystal structure.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁ | Provides information about the symmetry elements within the unit cell. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 5.8 | Unit cell dimension. |

| c (Å) | 12.1 | Unit cell dimension. |

| β (°) | 105.2 | Unit cell angle. |

| Volume (ų) | 750.3 | Volume of the unit cell. |

| Z | 2 | Number of molecules in the unit cell. |

| Hydrogen Bonds | N-H···O, O-H···O | Details the specific intermolecular interactions governing the crystal packing. |

Note: This table is illustrative. Actual values can only be obtained through experimental analysis.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are essential for studying chiral molecules in solution and can be used to assign or confirm the absolute configuration.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = Aₗ - Aᵣ). A CD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands of the molecule's chromophores. The sign and intensity of these Cotton effects are characteristic of a specific enantiomer and can often be related to its absolute configuration through empirical rules or comparison with computationally predicted spectra. For this compound, the phenyl ring is the primary chromophore, and its electronic transitions would give rise to signals in the CD spectrum.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve (either positive or negative) away from absorption bands and shows characteristic peaks and troughs (Cotton effects) in the region of absorption.

Both CD and ORD are highly sensitive to the stereochemistry of the molecule and provide a crucial link between the solid-state structure determined by X-ray crystallography and the molecule's behavior in solution. For instance, determining that the (S)-enantiomer gives a positive Cotton effect at a specific wavelength allows for the rapid stereochemical assignment of future batches of the compound using CD spectroscopy.

Computational and Theoretical Investigations of 2 Amino 2 2 Ethoxyphenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in understanding the electronic behavior of 2-amino-2-(2-ethoxyphenyl)acetic acid. These methods offer a detailed description of the molecule's electronic landscape, which governs its chemical characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometry and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is frequently employed to determine the optimized geometry and energetic properties of molecules like this compound in their ground state. nih.govucl.ac.uk DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often showing good correlation with experimental data where available. nih.gov However, slight deviations between theoretical and experimental values can arise because computational studies are typically performed on molecules in the gas phase, whereas experimental data is often obtained from the solid phase. nih.gov These calculations are foundational for understanding the molecule's stability and preferred three-dimensional arrangement. nih.govresearchgate.net

A study on related amino acids demonstrated the utility of DFT in calculating binding energies and rationalizing experimental core level spectra. ucl.ac.uk For complex molecules, geometry optimizations are performed to find the lowest energy conformation. ucl.ac.ukchemrxiv.org The choice of functional and basis set, such as B3LYP with a 6-311++G(2d,2p) basis set, is crucial for obtaining reliable results. nih.gov

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy for predicting molecular properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide benchmark-quality data for properties such as molecular polarizabilities. nih.gov For amino acids, comparing results from different ab initio and DFT methods against experimental values helps in gauging the accuracy of the computational approach. nih.gov These high-accuracy calculations are essential for validating the results obtained from more computationally efficient methods like DFT and for providing a deeper understanding of the electronic structure.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions among bonds. wisc.eduusc.edu It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. nih.govusc.edu For this compound, NBO analysis can reveal the extent of electron delocalization, which is a key factor in molecular stability. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis can identify the regions of the molecule most likely to participate in chemical reactions. youtube.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively. youtube.comresearchgate.net

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netwolfram.com The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow areas typically represent regions with near-zero or intermediate potential. researchgate.netwolfram.com

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and ethoxy groups, and around the nitrogen of the amino group, making these sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the carboxylic acid would likely exhibit positive potential, marking them as sites for nucleophilic attack. researchgate.net This visual representation of electrostatic potential provides intuitive insights into the molecule's intermolecular interaction patterns and chemical reactivity. researchgate.netopenmopac.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. fu-berlin.denih.gov By solving Newton's equations of motion, MD simulations can explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energetic barriers between them. nsf.gov

These simulations are particularly useful for understanding how the molecule behaves in a solution, a process known as solvation. By explicitly including solvent molecules (typically water) in the simulation, it is possible to study the influence of the solvent on the conformational preferences and dynamics of the solute. mdpi.com Different force fields, such as AMBER, CHARMM, and OPLS, can be used to model the interactions between atoms, and the choice of force field can influence the simulation results. nih.govresearchgate.net Analysis of MD trajectories can provide information on structural stability, flexibility, and the formation of intramolecular and intermolecular hydrogen bonds, which are crucial for understanding the behavior of this amino acid derivative in a biological environment. mdpi.com

Based on a comprehensive review of available scientific literature, there is insufficient public information to generate a detailed article on the applications of This compound that strictly adheres to the provided outline.

Searches for this specific chemical compound did not yield relevant research findings for its role in the following areas:

Applications of 2 Amino 2 2 Ethoxyphenyl Acetic Acid in Complex Molecule Synthesis and Material Science

Integration into Polymer and Material Science Applications (e.g., resins):There is no evidence in the searched literature of this compound's integration into polymers or resins.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that meets the specific requirements of the requested outline without resorting to speculation.

Future Directions and Emerging Research Avenues

Integration into Flow Chemistry Methodologies for Scalable Production

The transition from batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced control, safety, and scalability. atomfair.commdpi.com This methodology is particularly advantageous for the production of active pharmaceutical ingredients (APIs) and their precursors. mdpi.com

Integrating the synthesis of 2-amino-2-(2-ethoxyphenyl)acetic acid into a continuous flow system could overcome many limitations of batch production. Key advantages include:

Precision Control: Flow reactors allow for real-time monitoring and precise control over parameters like temperature, pressure, and residence time, ensuring consistent product quality. atomfair.com

Enhanced Safety: The small reaction volumes within a flow system mitigate the risks associated with highly exothermic or hazardous reactions. atomfair.com

Scalability: Production can be scaled up by extending the operational time of the reactor or by numbering up (running multiple reactors in parallel), which is more predictable than scaling up batch reactors. atomfair.com

Improved Efficiency: Flow chemistry can significantly shorten reaction times and enable the coupling of multiple synthetic steps without the need to isolate and purify intermediates. mdpi.com

Table 2: Potential Application of Flow Chemistry to Key Reaction Steps

| Reaction Type | Batch Chemistry Challenges | Flow Chemistry Advantages |

| Hydrogenation | Handling of flammable H2 gas under pressure in large volumes. | In-situ generation or controlled introduction of H2, improved catalyst-reagent contact. mdpi.com |

| Nitration/Halogenation | Poor temperature control leading to side products, runaway reactions. | Superior heat transfer allows for safe execution of highly exothermic reactions. |

| Photochemistry | Light penetration issues in large batches, inefficient irradiation. | Short path length ensures uniform irradiation, leading to higher yields and selectivity. mdpi.com |

| Multi-step Synthesis | Time-consuming isolation and purification of intermediates. | Telescoping of reactions into a single continuous process, reducing manual handling and waste. unimi.it |

Exploration of Novel Catalytic Transformations Involving the Compound

This compound possesses multiple reactive sites—the amino group, the carboxylic acid, and the aromatic ring—making it a versatile scaffold for further chemical modification through catalysis. Future research is expected to explore novel catalytic transformations to generate a diverse library of derivatives with unique properties.

One promising area is asymmetric catalysis to produce enantiomerically pure forms of the compound or its derivatives. For instance, research on related β-amino acids has shown that ammonium (B1175870) salts can catalyze the asymmetric α-halogenation of isoxazolidin-5-ones, providing access to novel α-halogenated β²,²-amino acid derivatives with high enantioselectivity. nih.gov Similar strategies could be adapted for this compound.

Another avenue is the catalytic hydrogenation of the carboxylic acid group to form the corresponding amino alcohol, 2-amino-2-(2-ethoxyphenyl)ethanol. Rhodium-based catalysts, such as Rh-MoOx/SiO₂, have been shown to be effective for the selective hydrogenation of various amino acids to amino alcohols with high yields (90-94%) and complete retention of stereochemistry. researchgate.net Such amino alcohols are valuable chiral building blocks in organic synthesis.

Furthermore, phosphine-promoted photoredox catalysis represents an emerging field for transforming alkynes and other molecules under mild conditions. acs.org The functional groups on this compound could potentially participate in or be installed via such novel catalytic cycles, expanding its synthetic utility.

Advanced Strategies for Derivatization in Proteomics and Metabolomics Research

In the fields of proteomics and metabolomics, derivatization is a key strategy to enhance the analytical detection of molecules, improve chromatographic separation, and enable quantification by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The unique structure of this compound makes it a candidate for development into a novel derivatizing agent or a labeled internal standard.

Metabolomics studies frequently identify significant alterations in amino acid profiles in various diseases. nih.govnih.gov Advanced analytical tools are crucial for accurately profiling these changes. Future research could focus on using this compound as a scaffold to design new chemical tags. For example, by modifying its structure to include a reporter group (e.g., a stable isotope label or a fluorescent tag) and a reactive moiety that selectively couples to specific functional groups on target analytes (e.g., amines, carboxyls, hydroxyls).

An advanced derivatization protocol developed for the analysis of complex monosaccharide mixtures utilizes a two-step process to create derivatives that can be unambiguously identified and quantified. nih.gov A similar strategy could be envisioned where this compound derivatives are used to:

Improve Ionization Efficiency: Attaching a permanently charged or easily ionizable group to enhance sensitivity in mass spectrometry.

Enable Chiral Separation: Using an enantiomerically pure form of the derivatizing agent to resolve racemic mixtures of metabolites or amino acids.

Introduce Reporter Groups: Incorporating isotopic labels (e.g., ¹³C, ¹⁵N) for precise relative and absolute quantification in metabolomics workflows.

The development of such advanced derivatization agents based on the this compound framework would be a valuable contribution to systems biology research.

Q & A

Q. How can synthetic routes for 2-amino-2-(2-ethoxyphenyl)acetic acid be optimized to improve yield and purity?

- Methodological Answer : A multi-step synthesis involving hydantoin intermediates has been reported for structurally analogous compounds. For example, 2-amino-2-(2'-hydroxynaphthalen-1'-yl)acetic acid was synthesized via hydrolysis of 5-(2-methoxynaphthalen-1-yl)hydantoin under reflux with aqueous NaOH, followed by Boc protection to enhance stability . To optimize yield:

- Use controlled hydrolysis conditions (e.g., reflux time, NaOH concentration) to minimize side reactions.

- Employ di-tert-butyl dicarbonate for selective amino group protection, reducing unwanted byproducts.

- Monitor reaction progress with HPLC or TLC to isolate intermediates efficiently.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the ethoxyphenyl group via aromatic proton signals (δ 6.8–7.4 ppm) and the amino acid backbone (δ 3.5–4.5 ppm for α-protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy (e.g., C₁₀H₁₃NO₃ requires m/z ≈ 195.0895) .

- Infrared Spectroscopy (IR) : Identify carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) and amine (N–H bend ~1550–1650 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can computational methods elucidate the binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking studies, as applied to similar amino acid derivatives, reveal key interactions:

- Hydrogen Bonding : The carboxylic acid group may form hydrogen bonds with residues like Gln215 (distance ~2.0–2.2 Å) .

- π–π Stacking : The ethoxyphenyl ring could interact with aromatic residues (e.g., Tyr201) at distances of ~4.1–4.2 Å .

- Free Energy Calculations : Use software like AutoDock Vina to estimate Gibbs free energy (ΔG ≈ -6.5 kcal/mol for high-affinity binding) .

Validate predictions with mutagenesis or isothermal titration calorimetry (ITC).

Q. What strategies resolve contradictions in reported biological activities of structurally similar amino acid derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or activity profiles often arise from substituent positioning. For example:

- Comparative Docking : Analyze how chlorine substituent positions (ortho vs. para) in dichlorobenzyl analogs affect collagenase binding .

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with systematic substituent variations (e.g., methoxy vs. ethoxy groups) and assay enzyme inhibition .

- Statistical Validation : Apply multivariate regression to correlate electronic/steric parameters (Hammett σ, Taft steric constants) with activity trends.

Q. How can the compound’s potential in drug delivery systems be evaluated experimentally?

- Methodological Answer :

- Complexation Studies : Use UV-Vis or fluorescence spectroscopy to assess stability constants with model drugs (e.g., doxorubicin) in buffer solutions .

- Release Kinetics : Load the compound into liposomes or polymeric nanoparticles and measure drug release rates under physiological pH (7.4) and temperature (37°C) .

- Cytotoxicity Assays : Compare viability of HEK293 or HeLa cells treated with free drug vs. drug-complexed formulations using MTT or resazurin assays.

Data Contradiction Analysis

Q. How to address conflicting reports on the metabolic stability of alkoxy-substituted acetic acid derivatives?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. Compare half-life (t₁/₂) values across species .

- Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways and identify major metabolites (e.g., de-ethylated or hydroxylated products) .

- Enzyme Inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes responsible for metabolic discrepancies .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.